molecular formula C16H17NO2 B8780377 Ethyl 4-(benzylamino)benzoate

Ethyl 4-(benzylamino)benzoate

Cat. No.: B8780377
M. Wt: 255.31 g/mol
InChI Key: PKQFILWCWUDHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzylamino)benzoate is a benzoate ester derivative available for research and development purposes. This compound features an aromatic ester and a benzylamino group, a structural motif found in various pharmacologically active molecules and synthetic intermediates . For instance, structurally related compounds containing a benzylamino group linked to a benzoate ester have been utilized as key intermediates in the synthesis of potential multi-target therapeutic agents, such as molecules designed for studying neurodegenerative and metabolic diseases . Similarly, other ethyl aminobenzoate isomers, like Ethyl 4-aminobenzoate (Benzocaine), are well-known for their local anesthetic properties . Researchers are exploring this class of compounds for their potential biological activities. The specific applications, research value, and mechanism of action for this compound are areas of ongoing investigation and are not yet fully characterized in the scientific literature. The product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. (Note: Specific physicochemical data, such as melting point, solubility, and spectral information for this exact compound, were not available in the current search results.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 4-(benzylamino)benzoate

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

PKQFILWCWUDHRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Determination of Molecular Conformation, Bond Lengths, and Angles

A definitive analysis of the molecular conformation, including the dihedral angles between the phenyl rings, and precise, experimentally determined bond lengths and angles for Ethyl 4-(benzylamino)benzoate is not possible without the results from a single-crystal X-ray diffraction study.

Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···π Interactions

A detailed and accurate description of the supramolecular architecture, including the specific modes of hydrogen bonding, the presence and geometry of any π-π stacking, and C-H···π interactions within the crystal lattice of this compound, cannot be elucidated without experimental crystallographic data.

Investigation of Polymorphism and Crystal Packing Architectures

The study of polymorphism, which involves a compound's ability to exist in multiple crystalline forms, and the detailed analysis of its crystal packing architecture are entirely reliant on single-crystal X-ray diffraction data. In the absence of such data for this compound, no information can be provided on this topic.

Computational and Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. conicet.gov.arnih.gov For Ethyl 4-(benzylamino)benzoate, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to thoroughly investigate its ground state properties. nih.govmaterialsciencejournal.org

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, representing its most stable structure. conicet.gov.ar For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the benzyl (B1604629) group, the amino bridge, and the ethyl benzoate (B1203000) moiety. The resulting optimized structure provides a theoretical model of the molecule's three-dimensional shape. nih.gov

Analysis of related structures suggests that the molecule is likely non-planar due to the flexible linkages. uky.edu The dihedral angle between the two aromatic rings is a key parameter determined during optimization. Electronic structure analysis further reveals properties such as the distribution of electron density, dipole moment, and the energies of molecular orbitals. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table presents expected ranges for key geometrical parameters based on DFT calculations of similar molecules. Actual values would be determined by specific computational studies.

ParameterDescriptionExpected Value
C-N (amine)Bond length between the phenyl ring and the nitrogen atom.~1.37 Å
C-N (benzyl)Bond length between the benzyl group and the nitrogen atom.~1.44 Å
C=O (ester)Bond length of the carbonyl group.~1.21 Å
C-O (ester)Bond length of the single-bonded oxygen in the ester.~1.34 Å
Dihedral AngleTorsional angle between the two aromatic rings.Varies with conformation

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

DFT calculations are a powerful tool for predicting various spectroscopic parameters that can be directly compared with experimental data. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as N-H stretching, C=O stretching, and aromatic C-H bending. actascientific.com These assignments are often supported by Potential Energy Distribution (PED) analysis. actascientific.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are crucial for confirming the molecular structure by comparing them against experimentally recorded NMR spectra.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help to interpret the experimental UV-Vis spectrum and understand the nature of the electronic transitions, such as π → π* transitions within the aromatic systems. materialsciencejournal.orgmsu.edu

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Benzoate Derivative This table illustrates the typical correlation between theoretical predictions and experimental measurements.

Spectroscopic DataPredicted ValueExperimental Value
FT-IR (cm⁻¹)
N-H Stretch~3490~3485
C=O Stretch~1630~1628
¹H NMR (ppm)
Aromatic Protons7.0 - 8.07.1 - 7.9
CH₂ (ethyl)~4.3~4.25
UV-Vis (nm)
λmax~278~275

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses provide critical insights into the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. malayajournal.org It helps to identify the regions of a molecule that are rich or poor in electrons. For this compound, the MEP would likely show negative potential (colored red) around the electronegative oxygen atoms of the ester group, indicating sites susceptible to electrophilic attack. malayajournal.orgijcaonline.org Regions of positive potential (colored blue) would be expected around the amine hydrogen, highlighting potential sites for nucleophilic interaction. malayajournal.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. actascientific.comsemanticscholar.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcaonline.org From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. actascientific.com

Table 3: Global Reactivity Descriptors Derived from FMO Analysis These parameters are calculated from the energies of the HOMO (EH) and LUMO (EL).

DescriptorFormulaInterpretation
Energy Gap (ΔE)EL - EHIndicates chemical reactivity and stability.
Ionization Potential (I)-EHEnergy required to remove an electron.
Electron Affinity (A)-ELEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Describes the ability to accept electrons.

Theoretical Studies on Intramolecular Hydrogen Bonding and Conformational Preferences

The structure of this compound contains both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl C=O and ether C-O-C oxygens of the ester). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformational preferences and stability. nih.gov

Theoretical studies can investigate the formation of an N-H···O=C hydrogen bond, which would create a stable six-membered ring motif. researchgate.netresearchgate.net Calculations can determine the geometric parameters of this bond, such as the H···O distance and the N-H···O angle, to confirm its existence and strength. uky.edu By comparing the energies of conformers with and without this bond, its stabilizing effect can be quantified. The presence of such bonds is a dominant factor in determining the molecule's preferred shape in different environments. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique is ideally suited for exploring its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach would allow for the investigation of the conformational flexibility of the benzyl and ethyl groups, the dynamics of the intramolecular hydrogen bond, and the molecule's interactions with solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Computational Exploration of Reaction Mechanisms and Transition States

Computational studies on the N-alkylation of anilines with benzyl halides consistently point towards a concerted S(_N)2 mechanism. In this pathway, the nucleophilic nitrogen atom of the aniline (B41778) derivative attacks the electrophilic benzylic carbon of the benzyl halide. This attack occurs from the backside relative to the leaving group (the halide ion), leading to a transition state where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken.

The transition state in these reactions is characterized by a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the outgoing leaving group occupying the axial positions. The three non-reacting atoms (two hydrogens and the phenyl group of the benzyl halide) lie in the equatorial plane.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetic and geometric details of such transition states. For the analogous reaction of aniline with benzyl chloride, DFT studies would typically calculate the activation energy ((\Delta E^\ddagger)), which is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate.

The electronic nature of the substituents on both the aniline and the benzyl halide can significantly influence the activation energy and the geometry of the transition state. Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, which generally leads to a lower activation barrier. Conversely, electron-withdrawing groups on the aniline ring decrease its nucleophilicity and increase the activation energy. In the case of this compound's precursor, ethyl 4-aminobenzoate (B8803810), the ester group is electron-withdrawing, which would be expected to slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.

Similarly, substituents on the phenyl ring of the benzyl halide can affect the electrophilicity of the benzylic carbon. Electron-withdrawing groups on the benzyl halide can stabilize the developing negative charge on the leaving group in the transition state, potentially lowering the activation barrier.

A hypothetical computational study on the N-benzylation of ethyl 4-aminobenzoate with benzyl chloride using DFT could yield data similar to that presented in the following interactive table. The values presented are illustrative and based on typical findings for S(_N)2 reactions of anilines.

Table 1: Hypothetical Calculated Parameters for the S(_N)2 Transition State of the Reaction between Ethyl 4-aminobenzoate and Benzyl Chloride
ParameterValueDescription
Activation Energy ((\Delta E^\ddagger))15 - 25 kcal/molThe energy barrier that must be overcome for the reaction to occur.
N-C Bond Distance (Transition State)2.0 - 2.2 ÅThe partial bond distance between the nitrogen of the amine and the benzylic carbon in the transition state.
C-Cl Bond Distance (Transition State)2.2 - 2.4 ÅThe partial bond distance between the benzylic carbon and the chlorine leaving group in the transition state.
Imaginary Frequency-300 to -400 cm(^{-1})A single imaginary frequency in the vibrational analysis confirms the structure as a true first-order saddle point (transition state).

Chemical Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The presence of two distinct aromatic rings—the benzoate (B1203000) ring and the benzyl (B1604629) ring—offers different pathways for electrophilic aromatic substitution (SEAr). The outcome of such reactions is dictated by the nature of the substituents on each ring. wikipedia.org

The Benzoate Phenyl Ring : This ring is substituted with both an activating group (the benzylamino group) and a deactivating group (the ethyl carboxylate group).

The secondary amine portion of the benzylamino group (-NH-) is a strong activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.

The ethyl ester group (-COOEt) is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. libretexts.org

The powerful activating and directing effect of the amino group dominates the deactivating effect of the ester. Therefore, electrophilic substitution on the benzoate ring is expected to occur at the positions ortho to the benzylamino group (positions 3 and 5). The para position is already occupied by the ester group.

The Benzyl Phenyl Ring : This ring is monosubstituted with an alkyl-type group (-CH₂-Ar). Alkyl groups are weakly activating and are ortho, para-directors. Consequently, electrophilic substitution will preferentially occur at the ortho and para positions of this ring. Steric hindrance from the rest of the molecule might favor substitution at the para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions required would determine which ring reacts preferentially. Generally, the more activated benzoate ring is expected to be more susceptible to electrophilic attack than the benzyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethyl 4-(benzylamino)benzoate

Ring System Substituents Directing Effect Predicted Position of Substitution
Benzoate Ring -NH-CH₂Ph (Activating)-COOEt (Deactivating) Ortho, para-directing (amine dominates) Positions 3 and 5 (ortho to the amine)

Nucleophilic Reactions Involving the Ester and Amine Functionalities

The functional groups of this compound also serve as sites for nucleophilic attack.

Ester Carbonyl Group : The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles. This can lead to reactions such as aminolysis or reactions with organometallic reagents (e.g., Grignard reagents) to yield tertiary alcohols after workup.

Secondary Amine : The nitrogen atom of the secondary amine has a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For instance, it can undergo alkylation or acylation, as discussed in section 5.5.1. kinampark.com

Controlled Oxidation and Reduction Pathways of the Benzoate and Benzylamino Moieties

The different functional groups on this compound can be selectively oxidized or reduced.

Reduction :

Ester Group : The ethyl ester can be reduced to a primary alcohol, [4-(benzylamino)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Rings : Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using a Birch reduction, the aromatic rings can be reduced.

Oxidation :

Benzylamino Group : The secondary amine and the adjacent benzylic methylene (B1212753) (-CH₂-) group are susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of amides or even cleavage of the C-N bond. The specific products would depend heavily on the reagents and reaction conditions used.

A relevant synthetic pathway for a related compound, benzocaine (B179285) (ethyl 4-aminobenzoate), involves the reduction of a nitro group. A process for its preparation starts with 4-nitrobenzoic acid, which is first esterified and then the nitro group is reduced to an amine via catalytic hydrogenation using a Pd/C catalyst. google.com This highlights the chemical accessibility of the amine functionality through reduction of a corresponding nitro precursor.

Hydrolysis and Transesterification of the Ethyl Ester Group

The ethyl ester functionality is susceptible to hydrolysis and transesterification reactions.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzylamino)benzoic acid. This reaction can be catalyzed by either acid or base. researchgate.net

Alkaline Hydrolysis (Saponification) : This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction typically proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. youtube.com Subsequent acidification is required to protonate the carboxylate salt and yield the free carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The reaction is carried out by heating the ester with water in the presence of a strong acid catalyst. To drive the reaction to completion, a large excess of water is typically used.

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound.

Studies on the hydrolysis of ethyl benzoate show that the reaction kinetics can be influenced by the solvent system. iosrjournals.org The rate of hydrolysis generally decreases in mixed organic-aqueous solvents compared to purely aqueous systems. iosrjournals.org

Derivatization Strategies for Expanding Molecular Diversity

The core structure of this compound can be readily modified to generate a library of related compounds.

The nucleophilic secondary amine is a prime target for derivatization.

N-Alkylation : The hydrogen on the nitrogen can be replaced with an alkyl group by reaction with an alkyl halide. For example, reaction with methyl iodide could yield Ethyl 4-(benzyl(methyl)amino)benzoate. chemsynthesis.com

N-Acylation : The amine can be acylated by reacting it with acyl chlorides or acid anhydrides to form an amide. For instance, reaction with acetyl chloride would yield Ethyl 4-(N-benzylacetamido)benzoate. The synthesis of related structures, such as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, demonstrates the feasibility of N-acylation on similar scaffolds. sigmaaldrich.com

Table 2: Examples of Derivatization Reactions at the Secondary Amine

Reaction Type Reagent Example Product Example
N-Alkylation Methyl Iodide (CH₃I) Ethyl 4-(benzyl(methyl)amino)benzoate

As detailed in section 5.1, the benzoate ring is activated towards electrophilic aromatic substitution at the positions ortho to the benzylamino group. This allows for the introduction of a wide variety of substituents onto this ring.

Nitration : Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position, yielding Ethyl 4-(benzylamino)-3-nitrobenzoate.

Halogenation : Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst would result in bromination at the 3-position.

Friedel-Crafts Reactions : Acylation or alkylation under Friedel-Crafts conditions would also be directed to the 3- and 5-positions.

These derivatization strategies allow for the systematic modification of the molecule's electronic and steric properties, which is a common approach in medicinal chemistry and materials science for optimizing the function of a lead compound.

Introduction of Diverse Functional Groups for Structure-Property Modulation

The molecular scaffold of this compound offers several reactive sites that can be strategically modified to introduce a variety of functional groups. These transformations are pivotal for modulating the compound's physicochemical properties, such as solubility, polarity, and electronic characteristics. The primary sites for functionalization include the secondary amine, the electron-rich aromatic ring of the benzoate moiety, and the ethyl ester group.

Reactions at the Secondary Amine

The secondary amine (N-H) is a key nucleophilic center, making it amenable to acylation, sulfonylation, and further alkylation. These modifications directly impact the electronic nature of the nitrogen atom and can introduce functionalities that alter intermolecular interactions.

N-Acylation: The introduction of an acyl group can be readily achieved by reacting this compound with acid chlorides or anhydrides. This transformation converts the secondary amine into an amide. For instance, acetylation with acetyl chloride introduces an acetyl group, yielding Ethyl 4-(N-benzylacetamido)benzoate. This modification reduces the basicity of the nitrogen atom and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can alter solubility and receptor binding capabilities. byjus.com

N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of a sulfonamide. byjus.com This reaction, often part of the Hinsberg test for amines, attaches a bulky, electron-withdrawing sulfonyl group to the nitrogen, significantly altering the steric and electronic environment around it.

N-Alkylation: A second alkyl group can be introduced at the nitrogen position, converting the secondary amine into a tertiary amine. For example, methylation using a reagent like methyl iodide would yield Ethyl 4-(benzyl(methyl)amino)benzoate. This change eliminates the hydrogen bond-donating capability of the amine and increases its steric bulk.

The table below summarizes these transformations at the secondary amine.

TransformationReagent ExampleFunctional Group IntroducedResulting Compound ExampleExpected Property Modulation
N-AcylationAcetyl ChlorideAcetyl (-COCH₃)Ethyl 4-(N-benzylacetamido)benzoateDecreased basicity; addition of H-bond acceptor.
N-SulfonylationBenzenesulfonyl ChlorideBenzenesulfonyl (-SO₂Ph)Ethyl 4-(benzyl(phenylsulfonyl)amino)benzoateIncreased steric hindrance; addition of strong electron-withdrawing group.
N-AlkylationMethyl IodideMethyl (-CH₃)Ethyl 4-(benzyl(methyl)amino)benzoateIncreased lipophilicity; removal of H-bond donor site.

Reactions on the Aromatic Rings

The benzylamino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the aromatic ring to which it is attached. byjus.com Since the para position is already substituted by the ethyl ester group, electrophilic attack is anticipated at the ortho positions (C3 and C5) of the benzoate ring. The ethyl ester group is a deactivating, meta-directing group, but its influence is generally overcome by the strongly activating amino group. libretexts.org

Halogenation: Reactions with reagents like bromine water can lead to the introduction of halogen atoms onto the activated aromatic ring. Due to the high reactivity conferred by the amino group, these reactions can sometimes be difficult to control, potentially leading to multiple substitutions. byjus.comlibretexts.org

Nitration: The introduction of a nitro group (-NO₂) is a common method to modulate electronic properties. However, direct nitration of anilines with strong acids can be problematic, often leading to oxidation or the formation of meta-substituted products due to the protonation of the amine to an anilinium ion. byjus.com A common strategy to circumvent this is to first protect or modify the amine via acylation, which attenuates its activating effect and directs nitration to the para position (or ortho if para is blocked), after which the protecting group can be removed. libretexts.org

The table below outlines potential electrophilic substitution reactions.

TransformationReagent ExampleFunctional Group IntroducedPotential ProductExpected Property Modulation
BrominationBromine (Br₂)Bromo (-Br)Ethyl 3-bromo-4-(benzylamino)benzoateIncreased molecular weight; altered electronic properties.
Nitration (via acylated intermediate)Nitric Acid / Sulfuric AcidNitro (-NO₂)Ethyl 4-(benzylamino)-3-nitrobenzoateIntroduction of a strong electron-withdrawing group; potential for further reduction to an amine.

Transformations of the Ester Group

The ethyl ester functional group can also be a target for modification, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzylamino)benzoic acid, under either acidic or basic conditions. This introduces a polar, acidic functional group, which dramatically increases water solubility at physiological pH and provides a new site for hydrogen bonding.

Amidation: Reaction of the ester with amines or hydroxylamine (B1172632) derivatives can convert it into an amide or a hydroxamic acid, respectively. researchgate.net For example, reacting the ester with ammonia (B1221849) would yield 4-(benzylamino)benzamide. This transformation replaces the ester linkage with a more stable amide bond and alters the hydrogen bonding profile of the molecule.

The following table details modifications of the ester group.

TransformationReagent ExampleFunctional Group IntroducedResulting CompoundExpected Property Modulation
HydrolysisSodium Hydroxide (NaOH)Carboxylic Acid (-COOH)4-(benzylamino)benzoic acidIncreased polarity and water solubility; introduces an acidic site.
AmidationAmmonia (NH₃)Amide (-CONH₂)4-(benzylamino)benzamideIncreased metabolic stability; altered H-bonding properties.

Molecular Recognition and Structure Function Relationships at the Atomic Level

Influence of Electronic and Steric Effects of Substituents on Molecular Interactions

No specific studies on the electronic and steric effects of the benzyl (B1604629) and ethyl benzoate (B1203000) groups on the molecular interactions of Ethyl 4-(benzylamino)benzoate were identified.

Conformational Dynamics and Their Role in Molecular Recognition

Information regarding the conformational dynamics, such as rotational barriers around the C-N bonds and their influence on molecular recognition, is not available for this specific molecule.

Computational Molecular Docking Studies for Binding Mode Prediction

No published molecular docking studies predicting the binding mode of this compound with any biological target were found.

Elucidation of Specific Hydrogen Bonding Networks and Aromatic Interactions within Molecular Complexes

There is a lack of crystallographic or computational data that elucidates the specific hydrogen bonding networks (involving the secondary amine and ester carbonyl) or aromatic interactions (π-π stacking of the phenyl rings) for this compound within molecular complexes.

Rational Design Principles for Modulating Molecular Recognition

Due to the absence of foundational studies, no information is available on the rational design of molecules based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition (e.g., HDAC6, DHFR, ENR-reductase pathways)

No Structure-Activity Relationship (SAR) studies for this compound concerning the inhibition of HDAC6, DHFR, ENR-reductase, or any other enzyme have been reported in the literature.

Principles of Bioisosteric Replacement for Targeted Molecular Interaction Enhancement

There are no documented examples or theoretical discussions on the application of bioisosteric replacement principles to enhance the molecular interactions of this compound.

Advanced Research Applications and Methodological Utility

Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The role of aminobenzoate scaffolds as intermediates in the synthesis of more complex molecules, including various heterocyclic compounds, is well-established. For instance, related compounds like ethyl 4-aminobenzoate (B8803810) and its derivatives serve as precursors in the formation of benzanilides, which are important intermediates for bioactive heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. eurjchem.com However, specific examples and detailed studies documenting the utility of Ethyl 4-(benzylamino)benzoate as a versatile building block for a wide range of complex organic syntheses were not found in the available literature.

Development of Chemical Probes for Investigating Molecular Mechanisms in Biological Systems

No specific research articles or data were identified that describe the development or application of this compound as a chemical probe for the investigation of molecular mechanisms in biological systems.

Materials Science Applications: Organogelators and Self-Assembling Systems

The field of materials science has seen the development of various organogelators, which are molecules capable of self-assembling to form gel-like networks in organic solvents. Some complex benzoate (B1203000) esters have been synthesized and studied for their potential as organogelators, driven by intermolecular forces like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net However, there is no available research that specifically investigates or confirms the use of this compound in organogelator systems or other self-assembling materials.

Exploration of Photophysical Applications: Fluorescent Labels and Dyes

Significant research has been conducted on the photophysical properties of related compounds, particularly Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) and Ethyl 4-(diethylamino)benzoate (DEAEB). rsc.org These compounds exhibit interesting fluorescence characteristics, including the formation of solute-solvent exciplexes in polar solvents. rsc.org EDAB, for example, has a known fluorescence quantum yield and has been studied extensively. photochemcad.comomlc.org In contrast, specific studies detailing the absorption spectra, emission spectra, quantum yield, or potential applications of this compound as a fluorescent label or dye are absent from the retrieved scientific literature.

Role as a Reference Compound in Spectroscopic and Computational Chemistry Research

Certain stable, well-characterized molecules serve as reference compounds in analytical techniques. For example, Ethyl 4-(dimethylamino)benzoate is available as a certified reference material for quantitative NMR (qNMR), with established chemical shifts used for instrument calibration and quantification. While basic chemical data such as molecular formula and weight are available for this compound, chemsynthesis.com there is no evidence to suggest it is widely used as a reference standard in spectroscopic or computational chemistry research. Detailed computational studies or comprehensive spectroscopic data repositories for this specific compound were not found.

Future Directions and Emerging Paradigms in Ethyl 4 Benzylamino Benzoate Research

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Table 1: Potential Applications of AI/ML in Ethyl 4-(benzylamino)benzoate Research
AI/ML Model TypeApplication AreaPredicted/Designed Outcome for this compound Derivatives
Generative Adversarial Networks (GANs)De Novo Molecular DesignGeneration of novel, synthesizable analogs with desired therapeutic profiles.
Variational Autoencoders (VAEs)Chemical Space ExplorationMapping the latent space to identify derivatives with optimal drug-like properties. nih.gov
Graph Neural Networks (GNNs)Property PredictionPredicting binding affinity to specific biological targets based on molecular graph representation.
Support Vector Machines (SVM)QSAR/QSPR ModelingCorrelating structural features with mutagenicity, solubility, or electronic properties. nih.govnih.gov
Transformer ModelsSynthesis PlanningPredicting viable and efficient synthetic pathways for novel, AI-generated derivatives. nih.gov

Development of Novel Reaction Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research on this compound will focus on developing novel reaction methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. Green chemistry principles are central to this evolution, emphasizing atom economy, the use of safer solvents, and the development of catalytic processes that minimize waste. nih.govrsc.org

A key area of development is the N-alkylation of the parent amine, ethyl 4-aminobenzoate (B8803810), with benzyl (B1604629) alcohol. nih.gov Emerging strategies such as "hydrogen borrowing" or "hydrogen auto-transfer" are particularly promising. rsc.org These methods, often catalyzed by transition metals like ruthenium, iridium, or cobalt, use alcohols as alkylating agents, with water being the only byproduct, thus representing a significant improvement in atom economy over conventional methods that use benzyl halides. nih.govrsc.orgnih.gov The development of catalysts based on cheaper, more abundant metals like iron, copper, or titanium is also a major goal to enhance the cost-effectiveness and sustainability of the synthesis. nih.govacs.orgresearchgate.net

These modern catalytic systems offer the potential for high selectivity for the desired mono-N-benzylated product, avoiding the formation of over-alkylated tertiary amines. acs.orgorganic-chemistry.org Research will likely focus on catalyst design, including the synthesis of new ligands that can fine-tune the activity and selectivity of the metal center, as well as the use of heterogeneous catalysts that allow for easy separation and recycling. researchgate.netcas.cn

Table 2: Comparison of Synthetic Methodologies for this compound
MethodologyAlkylating AgentTypical CatalystKey AdvantagesPrimary Byproduct
Traditional Reductive AminationBenzaldehyde (B42025)None (Reducing agent like NaBH₃CN)Well-established procedureStoichiometric salt waste
Classical N-AlkylationBenzyl Halide (e.g., Benzyl Bromide)None (Base required)High reactivityHalide salts
Hydrogen Borrowing CatalysisBenzyl AlcoholRu, Ir, Co, Fe Complexes nih.govnih.govnih.govHigh atom economy, green solvent compatibilityWater rsc.org
Catalytic Alcohol AminationBenzyl AlcoholHeterogeneous Cu, Ti Catalysts acs.orgresearchgate.netCatalyst recyclability, avoids noble metalsWater

Advanced In Situ Spectroscopic Characterization during Reaction Progress

Understanding and optimizing the novel synthetic methodologies described above requires a deep mechanistic insight, which can be achieved through advanced in situ spectroscopic characterization. Techniques such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time to a reacting mixture, provide a continuous stream of data on the concentration of reactants, intermediates, and products. spectroscopyonline.comyoutube.com

For the synthesis of this compound, in situ IR spectroscopy (e.g., ReactIR) could be employed to monitor the reaction progress by tracking the disappearance of the N-H stretching vibrations of the starting amine and the appearance of characteristic bands of the product. Similarly, process NMR spectroscopy offers a powerful tool for quantitative analysis. researchgate.netpharmtech.com By monitoring the reaction directly in a flow cell within the NMR spectrometer, one can follow the decrease in the signal for the aromatic protons of ethyl 4-aminobenzoate and the simultaneous emergence of signals corresponding to the benzyl group protons (specifically the benzylic CH₂) and the shifted aromatic protons in the product molecule. magritek.comyoutube.com This real-time data is invaluable for determining reaction kinetics, identifying transient intermediates, and optimizing process parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. nih.gov

Table 3: In Situ Spectroscopic Techniques for Monitoring Synthesis
TechniqueMolecular Feature to MonitorInformation Gained
FT-IR Spectroscopy (ReactIR)Disappearance of primary amine N-H stretch; Appearance of C-N stretch of the product.Reaction endpoint detection, qualitative kinetics.
Raman SpectroscopyChanges in aromatic ring breathing modes upon substitution.Complementary to IR, useful in aqueous media.
Proton NMR (¹H NMR)Appearance of benzylic CH₂ signal; Shift of aromatic proton signals. magritek.comQuantitative kinetics, mass balance, intermediate identification. researchgate.net
Nitrogen NMR (¹⁵N NMR)Shift in the nitrogen chemical shift upon alkylation. researchgate.netDirect evidence of N-alkylation and reaction mechanism.

Exploration of Supramolecular Assemblies and Advanced Materials Applications

The molecular structure of this compound contains multiple sites capable of engaging in non-covalent interactions, such as hydrogen bonding (N-H group), dipole-dipole interactions (ester carbonyl), and π-π stacking (aromatic rings). These features make it an attractive building block for the construction of ordered supramolecular assemblies. rsc.orgresearchgate.net Future research will likely explore how this molecule self-assembles in the solid state or in solution to form higher-order structures like tapes, sheets, or networks. nih.gov The interplay between the hydrogen-bond donating secondary amine and the accepting ester group could lead to predictable and robust structural motifs. nih.govmdpi.com

A particularly promising avenue is the investigation of this compound derivatives as components of advanced materials, such as liquid crystals. The rod-like shape of the molecule is a common feature of mesogens (molecules that form liquid crystal phases). By systematically modifying the structure, for instance, by adding flexible alkyl or alkoxy chains to one of the aromatic rings, it may be possible to induce thermotropic liquid crystalline behavior. academie-sciences.fr The properties of benzoate (B1203000) esters as core units in liquid crystals are well-documented, and the introduction of the N-benzylamino linkage could influence mesophase stability, transition temperatures, and other physical properties. tandfonline.comtandfonline.comresearchgate.net Such materials could find applications in displays, sensors, or other optoelectronic devices.

Design of Multi-Functional Chemical Entities with Precise Molecular Control

Building upon the core scaffold of this compound, future research will focus on the rational design of multi-functional molecules where distinct properties are engineered through precise structural modifications. The relationship between a molecule's structure and its function is a central theme in chemistry, and this compound offers a modular platform for exploring these relationships. nih.govresearchgate.netacs.org

By treating the three main components of the molecule—the ethyl benzoate unit, the benzyl group, and the secondary amine linker—as independent modules, researchers can systematically alter each part to introduce new functionalities. For example, introducing specific substituents on the aromatic rings can tune the molecule's electronic properties (e.g., HOMO/LUMO levels), which could be relevant for applications in organic electronics. fiveable.me Attaching fluorophores could create fluorescent probes for biological imaging, while incorporating specific pharmacophores could lead to new therapeutic agents. The ability to control the substitution pattern on the aromatic rings allows for the fine-tuning of properties based on established principles like the Hammett equation, which correlates substituent electronic effects with reactivity and physical properties. libretexts.org This precise molecular control is the key to transforming a simple organic compound into a range of sophisticated, multi-functional chemical entities.

Table 4: Strategies for Designing Multi-Functional Derivatives
Molecular ModuleModification StrategyPotential Introduced FunctionalityExample Substituent
Ethyl Benzoate RingAdd electron-withdrawing groupsEnhanced electron affinity; potential for n-type semiconducting materials-NO₂, -CN
Benzyl Group RingAdd electron-donating groupsModified photophysical properties (e.g., fluorescence)-OCH₃, -N(CH₃)₂
Ester GroupVary the alkyl chain (R in -COOR)Modulation of liquid crystal phase behavior; altered solubilityLong alkyl chains (e.g., octyl)
Amine LinkerReplace N-H proton with another functional groupCreation of photo-switchable molecules or metal-chelating agentsAzobenzene group
Overall ScaffoldIncorporate into a polymer backboneDevelopment of functional polymers with specific optical or thermal propertiesPolymerization via vinyl groups

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(benzylamino)benzoate, and how are intermediates purified?

this compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example:

  • Method A : Reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form an intermediate, followed by deamination .
  • Method B : Palladium-catalyzed coupling (e.g., Sonogashira reaction) using methyl 4-iodobenzoate and N-benzylprop-2-yn-1-amine, yielding a propynyl intermediate, which is further functionalized . Purification typically involves flash column chromatography (e.g., SiO₂, gradient elution with EtOAc/pentane) and confirmation via TLC, NMR, and IR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm substituent positions and benzylamino group integration (e.g., δ 7.37–7.30 ppm for aromatic protons, δ 3.74 ppm for methylene groups) .
  • IR Spectroscopy : Identification of ester carbonyl (C=O, ~1659 cm⁻¹) and secondary amine (N–H, ~3300 cm⁻¹) stretches .
  • HPLC-MS : For purity assessment (>98%) and molecular ion verification (e.g., m/z 335.2 [M+H]+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dibutyl by-products during N-alkylation steps?

Evidence from N-alkylation of ethyl 4-aminobenzoate with 1-bromobutane shows optimal yields (75.69%) at 60°C with a triethylamine:benzocaine:1-bromobutane ratio of 1.2:1:4.5. Excess alkylating agent and controlled temperature reduce competing side reactions (e.g., dialkylation) . Catalyst screening (e.g., Pd(PPh₃)₂Cl₂/CuI) and solvent polarity adjustments (e.g., dioxane vs. THF) also improve regioselectivity .

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies in NMR shifts (e.g., δ 4.27 ppm vs. δ 4.19 ppm for benzyl protons) may arise from diastereomer formation or solvent effects. Solutions include:

  • Variable-Temperature NMR : To distinguish dynamic equilibria (e.g., rotamers) .
  • X-ray Crystallography : Definitive confirmation of crystal structures for intermediates .
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and quaternary carbons .

Q. How does this compound compare to analogs in UV-absorbing applications?

Derivatives like Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate exhibit enhanced UV absorption due to extended conjugation from the benzylamino group. Studies show λmax shifts (~30 nm) in polar solvents, correlating with intramolecular charge transfer (ICT) . Comparative TGA analysis reveals thermal stability up to 250°C, critical for polymer composite applications .

Q. What mechanistic insights explain its role in photoredox catalysis?

In palladium-catalyzed reactions, the benzylamino group acts as a directing moiety, facilitating regioselective C–H activation. For example, aryl iodide additives enhance trans-hydroalkoxylation yields by stabilizing Pd(0) intermediates via π-backbonding . Kinetic studies (e.g., Eyring plots) further reveal entropy-driven transition states .

Methodological Considerations

Q. How to troubleshoot low yields in Hantzsch reductive amination for derivatives?

Key factors include:

  • Hydrazine Hydrate Stoichiometry : Excess hydrazine (≥2 eq.) ensures complete conversion of isothiocyanate intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the benzylamino group .
  • Catalyst Recycling : Pd/C or CuI recovery via filtration reduces costs .

Q. What computational tools validate experimental spectral data?

  • DFT Calculations : To simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental values .
  • Molecular Dynamics (MD) : For predicting solvent effects on UV-Vis spectra .

Data Analysis and Reporting

Q. How to present raw data and uncertainties in publications?

  • Appendix Inclusion : Large datasets (e.g., HPLC chromatograms, NMR FIDs) should be archived in supplementary materials .
  • Error Margins : Report standard deviations for triplicate measurements (e.g., melting point ±0.5°C) .
  • Uncertainty Propagation : Use Gaussian error analysis for yield calculations .

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